![molecular formula C12H14F3NO4S B11823809 [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a morpholine ring, which is further connected to a 4-methylbenzenesulfonate group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate typically involves the reaction of 3-(trifluoromethyl)morpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and coatings.
作用机制
The mechanism of action of [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
- Trifluorotoluene
- 3-(trifluoromethyl)-1,2,4-triazoles
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate stands out due to its unique combination of a morpholine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C12H14F3NO4S |
|---|---|
分子量 |
325.31 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F3NO4S/c1-9-2-4-10(5-3-9)21(17,18)20-16-6-7-19-8-11(16)12(13,14)15/h2-5,11H,6-8H2,1H3 |
InChI 键 |
PJIDUEYWWNOGKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCOCC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


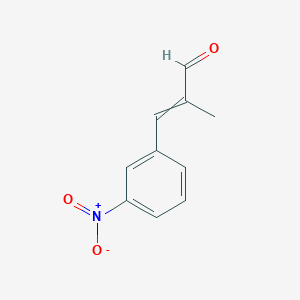
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)

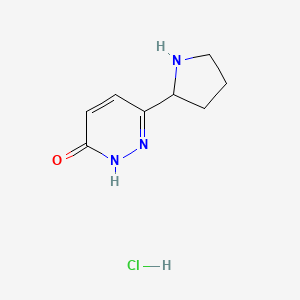
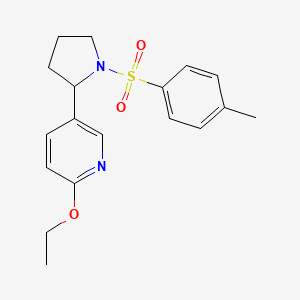
![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)


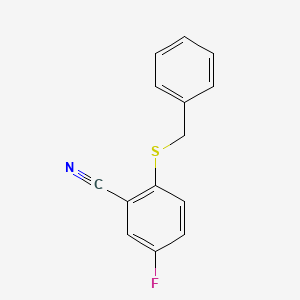
![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)

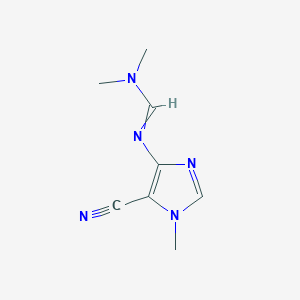
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)
